molecular formula C6H10OS B099779 2-Thiepanone CAS No. 17689-16-6

2-Thiepanone

Cat. No.: B099779
CAS No.: 17689-16-6
M. Wt: 130.21 g/mol
InChI Key: UCUOVADUXMCWOM-UHFFFAOYSA-N
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Description

2-Thiepanone is an organic compound with the molecular formula C6H10OS It is a sulfur-containing heterocycle, specifically a thiolactone, which is a cyclic ester of a thiol

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiepanone can be synthesized through several methods. One common approach involves the cyclization of hexanoic acid derivatives with sulfur. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the thiolactone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process would include the precise control of temperature, pressure, and reactant concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Thiepanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolactone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiolactones.

Scientific Research Applications

2-Thiepanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Thiepanone involves its interaction with various molecular targets. The sulfur atom in the thiolactone ring can form bonds with metal ions or other electrophilic centers, influencing the compound’s reactivity and biological activity. The carbonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

    Thiophene: A five-membered sulfur-containing heterocycle.

    Thiazole: A five-membered ring containing both sulfur and nitrogen.

    Thiolactone: A broader class of compounds that includes 2-Thiepanone.

Comparison: this compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to the smaller five-membered rings of thiophene and thiazole

Properties

IUPAC Name

thiepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c7-6-4-2-1-3-5-8-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUOVADUXMCWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)SCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170204
Record name 2-Thiepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17689-16-6
Record name 2-Thiepanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiepanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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